

Unveiling the Selectivity of QTX125 TFA: A Comparative Analysis in Cancer Cell Lines

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Compound of Interest

Compound Name: QTX125 TFA

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San Francisco, CA – A comprehensive analysis of **QTX125 TFA**, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor, reveals a distinct cross-reactivity profile across a diverse panel of cancer cell lines. This guide provides an in-depth comparison of **QTX125 TFA** with other selective HDAC6 inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals in the field of oncology.

QTX125 TFA has demonstrated significant antitumor activity in preclinical studies, with a particularly strong growth-inhibitory effect observed in hematologic malignancies such as Burkitt's lymphoma, follicular lymphoma, and mantle cell lymphoma (MCL)[1]. Its high selectivity for HDAC6 over other HDAC isoforms positions it as a promising candidate for targeted cancer therapy, potentially minimizing off-target effects associated with pan-HDAC inhibitors.

Comparative Cytotoxicity Profile

The anti-proliferative activity of **QTX125 TFA** was evaluated in a panel of 48 human cancer cell lines, with 72-hour half-maximal inhibitory concentrations (IC50) determined using an MTS assay. The data showcases a broad range of sensitivities to **QTX125 TFA** across different cancer types.

To provide a comparative landscape, the following table summarizes the IC50 values of **QTX125 TFA** alongside other selective HDAC6 inhibitors currently in development or clinical

trials: Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Nexturastat A. It is important to note that the IC50 values for the comparator compounds have been collated from various public sources and may have been generated under different experimental conditions. Therefore, a direct comparison should be made with caution. A unified head-to-head study would be required for a definitive comparative assessment.

Cell Line	Cancer Type	QTX125 TFA IC50 (μM)	Ricolinostat (ACY-1215) IC50 (μM)	Citarinostat (ACY-241) IC50 (μM)	Nexturastat A IC50 (μM)
Hematologic Malignancies					
REC-1	Mantle Cell Lymphoma	0.032	1.51 - 8.65 (in a panel of 6 NHL cell lines)	N/A	N/A
MINO	Mantle Cell Lymphoma	0.045	N/A	N/A	N/A
JEKO-1	Mantle Cell Lymphoma	0.058	1.51 - 8.65 (in a panel of 6 NHL cell lines)	N/A	N/A
GRANTA-519	Mantle Cell Lymphoma	0.061	20 - 64 (in a panel of 6 NHL cell lines)	N/A	N/A
RAMOS	Burkitt's Lymphoma	0.085	N/A	N/A	N/A
DAUDI	Burkitt's Lymphoma	0.102	N/A	N/A	N/A
DOHH2	Follicular Lymphoma	0.125	N/A	N/A	N/A
SU-DHL-4	Follicular Lymphoma	0.155	N/A	N/A	N/A
MM1.S	Multiple Myeloma	0.250	2 - 8 (in a panel of MM cell lines)	N/A	Viability suppressed at 0-40 μM

U266	Multiple Myeloma	0.310	N/A	N/A	Viability suppressed at 0-40 μ M
RPMI-8226	Multiple Myeloma	0.350	N/A	N/A	Viability suppressed at 0-40 μ M
K562	Chronic Myelogenous Leukemia	0.850	N/A	N/A	1.6
Solid Tumors					
A549	Lung Cancer	1.25	N/A	N/A	N/A
HCT116	Colorectal Cancer	1.50	N/A	N/A	N/A
HT29	Colorectal Cancer	1.80	N/A	N/A	N/A
MCF7	Breast Cancer	2.10	N/A	N/A	N/A
MDA-MB-231	Breast Cancer	2.50	N/A	N/A	N/A
PC3	Prostate Cancer	2.80	N/A	N/A	N/A
DU145	Prostate Cancer	3.10	N/A	N/A	N/A
PANC-1	Pancreatic Cancer	3.50	N/A	N/A	N/A
MIA PaCa-2	Pancreatic Cancer	3.80	N/A	N/A	N/A
U87 MG	Glioblastoma	4.20	N/A	N/A	N/A
A375	Melanoma	4.50	N/A	N/A	14.3 (GI50)

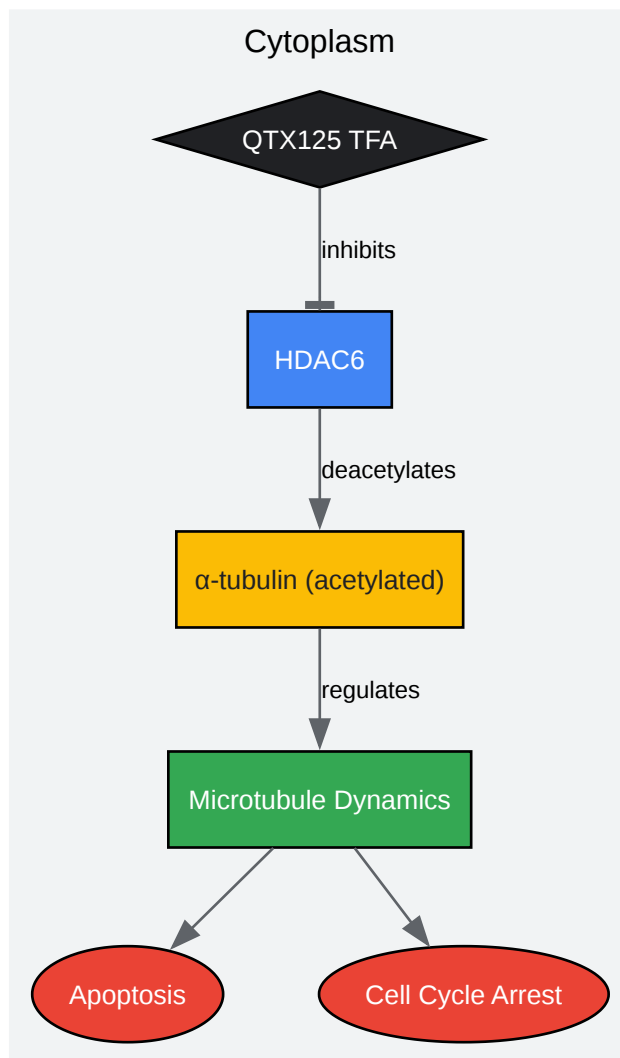
SK-MEL-28	Melanoma	4.80	N/A	N/A	N/A
OVCAR-3	Ovarian Cancer	5.20	N/A	N/A	N/A
SK-OV-3	Ovarian Cancer	5.50	N/A	N/A	N/A
HepG2	Liver Cancer	5.80	N/A	N/A	N/A
Huh7	Liver Cancer	6.10	N/A	N/A	N/A
Saos-2	Osteosarcoma	6.50	N/A	N/A	N/A
U2OS	Osteosarcoma	6.80	N/A	N/A	N/A
786-O	Kidney Cancer	7.20	N/A	N/A	N/A
A498	Kidney Cancer	7.50	N/A	N/A	N/A
HT-1080	Fibrosarcoma	8.10	N/A	N/A	N/A

N/A: Data not readily available in a comparable format from public sources.

Mechanism of Action: The HDAC6 Signaling Axis

HDAC6 is a unique member of the histone deacetylase family, primarily localized in the cytoplasm with a major role in regulating the acetylation status of non-histone proteins. Its substrates include α -tubulin, cortactin, and Hsp90, which are crucial for various cellular processes such as cell motility, protein quality control, and signaling. Inhibition of HDAC6 by **QTX125 TFA** leads to the hyperacetylation of α -tubulin, a hallmark of HDAC6 inhibition, which in turn affects microtubule dynamics and can induce cell cycle arrest and apoptosis[1].

HDAC6 Signaling Pathway and Inhibition by QTX125 TFA



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References

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